4-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate
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Overview
Description
4-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, dichloroaniline, and a naphthoate moiety. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 3,5-dichloroaniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then reacted with a cyanoacetate derivative under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and dichloroaniline moieties, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
4-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, dyes, and pigments. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano and dichloroaniline groups play a crucial role in these interactions, as they can form hydrogen bonds or participate in hydrophobic interactions with target molecules. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE: This compound shares a similar structure but has a methoxy group instead of a naphthoate moiety.
4-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-CHLOROBENZOATE: This derivative has a chlorobenzoate group, which may alter its chemical and biological properties.
Uniqueness
The uniqueness of 4-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and dichloroaniline groups, along with the naphthoate moiety, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C27H16Cl2N2O3 |
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Molecular Weight |
487.3 g/mol |
IUPAC Name |
[4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C27H16Cl2N2O3/c28-20-13-21(29)15-22(14-20)31-26(32)19(16-30)12-17-8-10-23(11-9-17)34-27(33)25-7-3-5-18-4-1-2-6-24(18)25/h1-15H,(H,31,32)/b19-12+ |
InChI Key |
JGQXWMRGSWOQQS-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=C(\C#N)/C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=C(C#N)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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